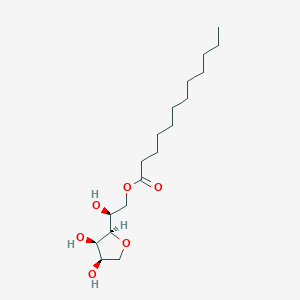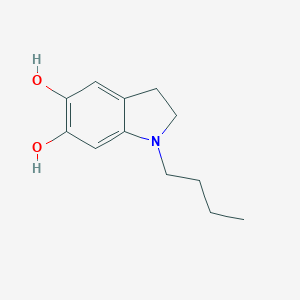
1-Butylindoline-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylindoline-5,6-diol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the indoline family of compounds, which are known for their diverse biological activities.
Mechanism Of Action
The exact mechanism of action of 1-Butylindoline-5,6-diol is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways. For example, it has been shown to activate the Nrf2/ARE pathway, which plays a key role in cellular defense against oxidative stress. Additionally, it has been suggested that 1-Butylindoline-5,6-diol may inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical And Physiological Effects
1-Butylindoline-5,6-diol has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress, inhibit inflammation, and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Butylindoline-5,6-diol in lab experiments is its low toxicity. It has been shown to have minimal adverse effects on cells and tissues, making it a safe compound to work with. However, one limitation of using 1-Butylindoline-5,6-diol is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 1-Butylindoline-5,6-diol. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in preclinical and clinical settings. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of 1-Butylindoline-5,6-diol and its potential interactions with other signaling pathways.
Synthesis Methods
1-Butylindoline-5,6-diol can be synthesized through a two-step process. The first step involves the reaction of indole with butyl bromide in the presence of a strong base such as potassium carbonate. The resulting product is 1-butylindole. In the second step, 1-butylindole is oxidized using an oxidizing agent such as potassium permanganate to yield 1-Butylindoline-5,6-diol.
Scientific Research Applications
1-Butylindoline-5,6-diol has been studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In a study conducted by Zhang et al., 1-Butylindoline-5,6-diol was found to inhibit the growth of lung cancer cells by inducing cell cycle arrest and apoptosis. Another study by Li et al. demonstrated that 1-Butylindoline-5,6-diol has potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
CAS RN |
139721-22-5 |
|---|---|
Product Name |
1-Butylindoline-5,6-diol |
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-butyl-2,3-dihydroindole-5,6-diol |
InChI |
InChI=1S/C12H17NO2/c1-2-3-5-13-6-4-9-7-11(14)12(15)8-10(9)13/h7-8,14-15H,2-6H2,1H3 |
InChI Key |
QFFLWFJPXWCDFQ-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC2=CC(=C(C=C21)O)O |
Canonical SMILES |
CCCCN1CCC2=CC(=C(C=C21)O)O |
synonyms |
1H-Indole-5,6-diol, 1-butyl-2,3-dihydro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B148337.png)
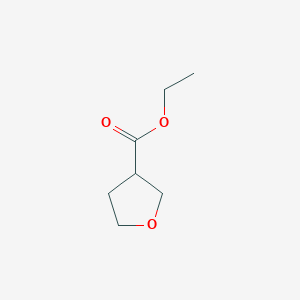
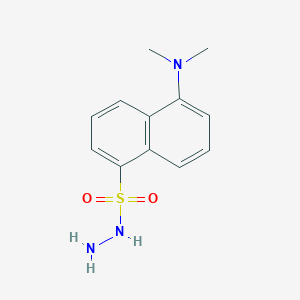
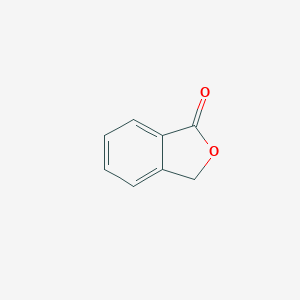
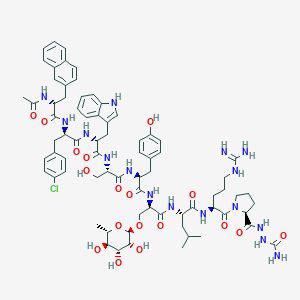
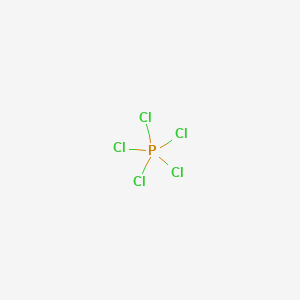
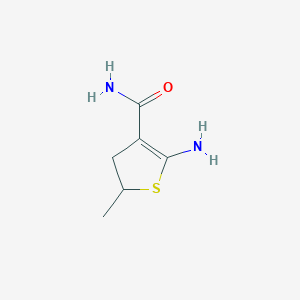
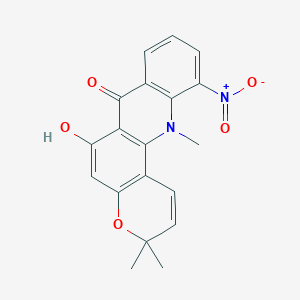
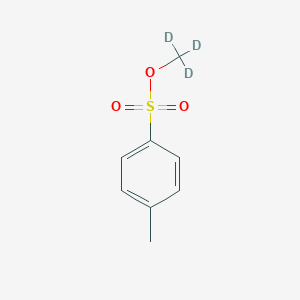
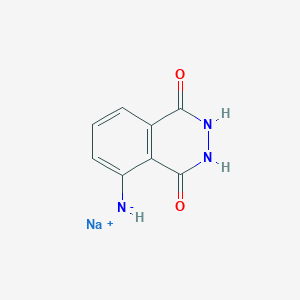
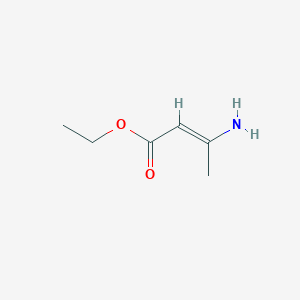

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B148406.png)
